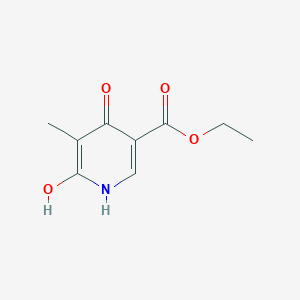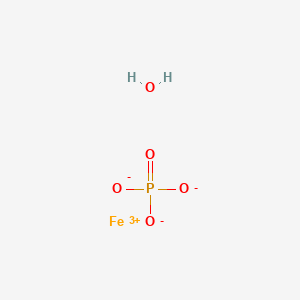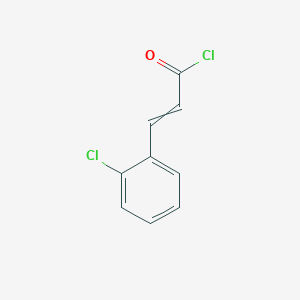
1,3-Bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate is a chemical compound with the molecular formula C23H37BF4N2 and a molecular weight of 428.37 g/mol . It is known for its unique structure, which includes two adamantyl groups attached to an imidazolidin-1-ium core, paired with a tetrafluoroborate anion. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 1,3-Bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate typically involves the reaction of adamantylamine with imidazolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or tetrahydrofuran. The resulting product is then treated with tetrafluoroboric acid to yield the final compound .
Analyse Des Réactions Chimiques
1,3-Bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,3-Bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mécanisme D'action
The mechanism of action of 1,3-Bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate involves its interaction with molecular targets through its imidazolidin-1-ium core and adamantyl groups. These interactions can influence various biochemical pathways, leading to its observed effects. The tetrafluoroborate anion also plays a role in stabilizing the compound and facilitating its reactivity .
Comparaison Avec Des Composés Similaires
1,3-Bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate can be compared with other similar compounds, such as:
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium tetrafluoroborate
- 1,3-Diisopropylimidazolium tetrafluoroborate
- 1,3-Dicyclohexylimidazolium tetrafluoroborate
These compounds share similar imidazolium cores but differ in their substituent groups, which can influence their chemical properties and applications. The unique adamantyl groups in this compound provide distinct steric and electronic effects, making it particularly useful in specific research and industrial applications .
Propriétés
IUPAC Name |
1,3-bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2.BF4/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;2-1(3,4)5/h16-21H,1-15H2;/q;-1/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLPPSBVXPAHAH-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CN(C[NH+]1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37BF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718742 |
Source


|
| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)imidazolidin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176202-63-3 |
Source


|
| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)imidazolidin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (R)-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate](/img/structure/B7948933.png)







![(Z)-9-oxabicyclo[6.1.0]non-4-ene](/img/structure/B7949005.png)

![Diazanium;3-ethyl-2-[(3-ethyl-6-sulfonato-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonate](/img/structure/B7949024.png)


